4-(2-Nitrophenyl)-3-buten-2-one
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-(2-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-7H,1H3 |
InChI Key |
FRPAGLRAZLFTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Ortho vs. Para Nitro Substitution
The position of the nitro group (ortho vs. para) significantly impacts molecular properties and reactivity.
- Reactivity: The para-nitro isomer benefits from resonance stabilization, making it more reactive in electrophilic substitutions.
- Applications : Para-substituted analogs are commonly used as intermediates in pharmaceuticals and agrochemicals, while ortho derivatives may find niche roles in asymmetric catalysis or specialty materials .
Substituted Butenones: Functional Group Variations
Comparisons with other α,β-unsaturated ketones highlight the influence of substituents:
- Electronic Effects : Nitro groups enhance electrophilicity compared to furyl or alkyl substituents, enabling participation in Michael additions or Diels-Alder reactions .
- Thermal Stability: Furyl-substituted butenones decompose at lower temperatures due to the labile furan ring, whereas nitro derivatives exhibit higher stability .
Preparation Methods
Reaction Overview
The aldol condensation between 2-nitrobenzaldehyde and acetone is the most widely documented method for synthesizing 4-(2-nitrophenyl)-3-buten-2-one. This reaction proceeds via base-catalyzed enolate formation, followed by nucleophilic attack and dehydration.
Mechanism
-
Enolate Formation : Acetone deprotonates in the presence of a base (e.g., NaOH) to form an enolate ion.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration : The intermediate undergoes elimination to yield the α,β-unsaturated ketone.
Experimental Conditions
Optimization Insights
-
Microfluidic Synthesis : A continuous-flow system using 2 M NaOH and acetone at 0.5 mL/min achieved rapid indigo precursor formation, with indigo precipitation occurring 8 cm downstream from the mixing point.
-
Side Reactions : Over-oxidation or polymerization may occur at elevated temperatures (>40°C).
Wittig Reaction with Acetylmethylene Triphenylphosphorane
Reaction Overview
The Wittig reaction offers stereoselective access to α,β-unsaturated ketones. For this compound, 2-nitrobenzaldehyde reacts with acetylmethylene triphenylphosphorane (Ph₃P=CHCOCH₃).
Mechanism
Experimental Conditions
Advantages
Catalytic Cross-Coupling Using CoCr₂O₄-HNT
Reaction Overview
A cobalt-chromium oxide catalyst (CoCr₂O₄-HNT) enables the synthesis of β-aryl enones from aldehydes and alcohols. Adapting this method for 2-nitrobenzaldehyde and isopropyl alcohol yields this compound.
Experimental Conditions
Key Features
Oxidation of 4-(2-Nitrophenyl)-3-Buten-2-ol
Proposed Conditions
Challenges
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aldol Condensation | 80–92% | Mild, aqueous base | Scalable, low cost | Competing side reactions |
| Wittig Reaction | 70–85% | Anhydrous, room temp | Stereoselective | Requires phosphorane reagent |
| Catalytic Cross-Coupling | 74–88% | Eco-friendly solvents | Reusable catalyst | Limited substrate scope |
| Alcohol Oxidation | N/A | High temp or strong oxidizers | Theoretical potential | Unverified, multi-step synthesis |
Q & A
Q. What spectroscopic methods are essential for characterizing 4-(2-Nitrophenyl)-3-buten-2-one?
To confirm the structure and purity of this compound, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to identify substituent patterns and conjugation effects from the nitrophenyl and enone moieties. Coupling constants in NMR can confirm the trans-configuration of the α,β-unsaturated ketone .
- Infrared (IR) Spectroscopy : Detect characteristic carbonyl (C=O) stretching (~1680–1720 cm) and nitro (NO) asymmetric/symmetric stretching (~1520 and 1350 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (191.19 g/mol) via ESI-MS or EI-MS, with fragmentation patterns reflecting the nitro group and conjugated system .
Q. What synthetic routes are reported for this compound?
A common method involves Claisen-Schmidt condensation :
React 2-nitrobenzaldehyde with acetone under basic conditions (e.g., NaOH or KOH in ethanol/water).
Monitor reaction progress via TLC, isolating the product through recrystallization or column chromatography.
Optimize yields by controlling temperature (25–40°C) and stoichiometry (1:1 aldehyde:ketone ratio) .
Note : Steric hindrance from the ortho-nitro group may necessitate longer reaction times compared to para-substituted analogs .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact, as nitroaromatics may irritate skin and mucous membranes .
- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent photodegradation. Label with hazard warnings (e.g., "Irritant") .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?
Q. What strategies resolve contradictions in reported crystal structure data for nitro-substituted butenones?
- High-Resolution X-ray Diffraction : Use SHELX programs for structure refinement. For disordered nitro groups, apply restraints or split-site modeling .
- Complementary Techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate bond lengths and angles .
- Data Repositories : Cross-reference with the Cambridge Structural Database (CSD) to identify systematic errors in earlier studies .
Q. How does the ortho-nitro substituent influence photophysical properties compared to para-substituted analogs?
- UV-Vis Spectroscopy : The ortho-nitro group induces stronger intramolecular charge transfer (ICT) due to steric twisting, red-shifting absorption maxima.
- Fluorescence Quenching : Nitro groups act as electron-withdrawing moieties, reducing quantum yields compared to non-nitro derivatives. Validate via time-resolved fluorescence studies .
Q. What catalytic systems enhance the compound’s utility in asymmetric synthesis?
- Organocatalysts : Proline derivatives or cinchona alkaloids can induce enantioselectivity in conjugate additions.
- Metal Complexes : Chiral Ru or Rh catalysts enable hydrogenation of the α,β-unsaturated ketone to access chiral alcohols .
- Key Metrics : Report enantiomeric excess (ee%) via chiral HPLC or NMR with chiral shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
